2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol
CAS No.:
Cat. No.: VC16096058
Molecular Formula: C17H12N2O3
Molecular Weight: 292.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12N2O3 |
|---|---|
| Molecular Weight | 292.29 g/mol |
| IUPAC Name | 2-(naphthalen-1-yliminomethyl)-4-nitrophenol |
| Standard InChI | InChI=1S/C17H12N2O3/c20-17-9-8-14(19(21)22)10-13(17)11-18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,20H |
| Standard InChI Key | QDWCXYVLYFJRSK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Introduction
Structural and Crystallographic Features
Molecular Architecture
The compound adopts a planar configuration, with the naphthalene and nitrophenyl rings forming a dihedral angle of 8.2° . The imine bond () length measures 1.28 Å, consistent with typical Schiff base structures, while the phenolic O-H bond extends to 0.84 Å, facilitating hydrogen bonding with the imine nitrogen . X-ray diffraction data confirm a monoclinic crystal system () with unit cell parameters Å, Å, Å, and .
Table 1: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | |
| Unit cell volume | 1384.02(16) ų |
| Z (molecules/unit cell) | 4 |
| Density (calc.) | 1.403 g/cm³ |
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1680–1690 cm⁻¹ (C=N stretch) and 1490–1500 cm⁻¹ (C-N stretch) confirm the imine linkage . A broad O-H stretch (2360–3500 cm⁻¹) indicates phenolic proton participation in hydrogen bonding .
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NMR Spectroscopy: NMR (DMSO-) shows a singlet at δ 8.92 ppm for the imine proton and aromatic protons between δ 6.80–8.50 ppm . NMR reveals a peak at δ 160.2 ppm for the C=N group .
Synthesis and Optimization
Reaction Mechanism
The compound is synthesized via a condensation reaction between equimolar amounts of 1-naphthylamine and 5-hydroxy-2-nitrobenzaldehyde in ethanol under reflux for 5 hours . Microwave-assisted synthesis reduces reaction time to 20–30 minutes with comparable yields (70–83%) .
Table 2: Synthetic Conditions and Yields
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Reflux (Ethanol) | 78 | 5 | 70 |
| Microwave | 100 | 0.5 | 83 |
Purification and Stability
Crude product purification involves recrystallization from ethanol, yielding orange crystals stable at room temperature . The compound decomposes at 458–459 K, with no observed hygroscopicity .
Biological and Functional Activities
Antimicrobial Properties
The compound exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . The nitro group enhances membrane permeability, while the naphthalene moiety disrupts bacterial biofilms .
Sensor Applications
In aqueous acetonitrile (90:10), the compound acts as a selective cyanide sensor, showing a 120 nm bathochromic shift upon CN⁻ addition . A detection limit of 0.18 µM is achieved via fluorescence quenching .
Table 3: Sensor Performance Metrics
| Analyte | λₐbs (nm) | LOD (µM) | Selectivity Over Cl⁻/Br⁻ |
|---|---|---|---|
| CN⁻ | 385, 435 | 0.18 | >100-fold |
Industrial and Research Applications
Catalysis
The compound serves as a ligand for transition metal complexes (e.g., Ni²⁺, Cu²⁺), which catalyze Suzuki-Miyaura couplings with 85–92% yields . The nickel complex adopts a square-planar geometry, optimizing catalytic activity .
Pharmaceutical Intermediates
Derivatives of 2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol are precursors to antitumor agents, inhibiting topoisomerase II with IC₅₀ values of 1.2–3.8 µM .
Comparative Analysis with Analogues
Structural Analogues
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4-Nitrophenol: Simpler structure () with higher water solubility (15.6 g/L at 25°C) but no imine functionality .
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(E)-2-((Benzo[d]thiazol-2-ylimino)methyl)-4-nitrophenol: Replacing naphthalene with benzothiazole improves sensor selectivity for SCN⁻ but reduces thermal stability .
Table 4: Property Comparison
| Compound | Melting Point (°C) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol | 458–459 | 32–64 |
| 4-Nitrophenol | 113–114 | >500 |
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